Pyrazolo[1,5-a]pyrazine-3-carbonitrile
Description
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6-4-10-11-2-1-9-5-7(6)11/h1-2,4-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIXBTSGEJAYKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C#N)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Cyclization of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate
One of the classical approaches involves starting from ethyl pyrazolo[1,5-a]pyridine-3-carboxylate. This precursor undergoes cyclization under specific reaction conditions to yield Pyrazolo[1,5-a]pyrazine-3-CN.
- Reflux in xylene with dimethylaluminium amide
- Reaction time: approximately 7 hours
- Heating under inert atmosphere
| Entry | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Dimethylaluminium amide in xylene, 7h, heating | 65 |
This route is efficient, with yields around 65%, and is suitable for synthesizing derivatives with high purity.
Cross-Dehydrogenative Coupling (CDC) Strategies
Method B: AcOH and O₂-Promoted Cross-Dehydrogenative Coupling
Recent advances focus on environmentally friendly CDC reactions that form the core heterocycle directly from simpler substrates, notably β-ketoesters and N-amino-2-iminopyridines.
- Catalyst-free conditions
- Use of acetic acid (AcOH) as a promoter
- Molecular oxygen (O₂) as oxidant
- High atom economy and substrate scope
- Formal oxidative C(sp³)-C(sp²) dehydrogenative coupling
- Dehydrative cyclization
- The process involves initial formation of an adduct between N-amino-2-iminopyridines and β-ketoesters
- Oxidation by O₂ facilitates dehydrogenation
- Dehydration leads to ring closure, forming Pyrazolo[1,5-a]pyrazine-3-CN
N-amino-2-iminopyridine + β-ketoester → (AcOH, O₂, heat) → Pyrazolo[1,5-a]pyrazine-3-CN
| Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1a + 2a | Ethanol, acetic acid (6 equiv), 130°C, 18h, O₂ | 94 |
This method demonstrates broad substrate tolerance, including various β-ketoesters and diketones, with yields often exceeding 90%.
Synthesis via Multistep Routes
Method C: Sequential Functionalization and Cyclization
Some routes involve initial formation of substituted pyrazolopyridines or pyrazolopyrimidines, followed by oxidation and cyclization steps.
- Condensation of 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile with aldehydes or ketones
- Oxidative cyclization using mild oxidants or transition metal catalysts
| Starting Material | Oxidant/Catalyst | Product Yield (%) | Reference |
|---|---|---|---|
| 3a + aldehyde | Mild oxidant | 63–75 |
While effective, these routes are more laborious and less environmentally benign compared to CDC methods.
Summary of Preparation Data
Notable Research Findings
- Green Chemistry: The CDC approach utilizing molecular oxygen and acetic acid aligns with sustainable practices, avoiding toxic catalysts and reagents.
- Substrate Scope: The CDC method tolerates various β-dicarbonyl compounds, including acetylacetone, dimedone, and cyclohexanediones, enabling diverse derivatives.
- Mechanistic Insights: The oxidative coupling proceeds via radical intermediates, with oxygen acting as the terminal oxidant, facilitating dehydrogenation and ring closure.
- Yield Optimization: Increasing acetic acid equivalents and oxygen atmosphere significantly enhances yields, with near quantitative formation of Pyrazolo[1,5-a]pyrazine-3-CN.
Chemical Reactions Analysis
Formylation at Position 7 via Carbene Insertion
The electron-deficient nature of pyrazolo[1,5-a]pyrazine-3-carbonitrile enables selective functionalization at position 7. A microwave-assisted reaction with N,N,N′,1,1,1-hexamethylsilanecarboximidamide generates a reactive carbene intermediate, which inserts into the most acidic C–H bond (position 7) to yield aminal intermediates.
Reaction Conditions and Yields
| Entry | Substituent (Position 3) | Reaction Conditions | Aminal Yield (%) | Aldehyde Yield (%) |
|---|---|---|---|---|
| 1 | CN | 90°C, 30 min | 71 | 83 |
| 2 | CN, CO2Me | RT, 24 h | 71 | 51 |
Key Steps :
-
Carbene Insertion :
-
Hydrolysis :
X-ray crystallography confirmed regioselectivity at position 7, unaffected by electron-withdrawing groups (e.g., CN) at position 3 .
Methanolysis of Aminals to Methylimines
Aminals derived from this compound undergo methanolysis to form stable methylimines, expanding functionalization opportunities.
Experimental Data
| Substrate | Conditions | Product | Yield (%) |
|---|---|---|---|
| 7-Aminals (CN at C3) | MeOH, RT, 2 h | 7-Methylimine derivatives | 89 |
Mechanism :
This reaction is scalable and avoids chromatographic purification .
Electrophilic Aromatic Substitution
The cyano group at position 3 enhances electrophilic substitution at position 4 or 5. Halogenation and nitration proceed efficiently under mild conditions.
Halogenation with NBS
| Substrate | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| This compound | NBS | CHCl₃, 60°C, 4 h | 4-Bromo derivative | 78 |
Key Insight :
Electron-withdrawing groups (e.g., CN) direct electrophiles to adjacent positions, enabling regioselective functionalization .
Cyclocondensation with Enaminones
This compound participates in cyclocondensation with β-diketones or enaminones to form fused heterocycles.
Reaction with Ethyl Acetoacetate
Optimized Conditions :
Nucleophilic Substitution at the Cyano Group
The cyano group undergoes nucleophilic substitution with amines or thiols to generate amidine or thioamide derivatives.
Reaction with Morpholine
Yield : 92%
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling at position 7 enables aryl/heteroaryl group introduction.
Example with Phenylboronic Acid
| Substrate | Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 7-Iodo derivative | Pd(PPh₃)₄ | DMF, 80°C, 12 h | 7-Phenyl derivative | 85 |
Scientific Research Applications
Therapeutic Applications
1.1 Anticancer Activity
Recent studies have demonstrated the potential of pyrazolo[1,5-a]pyrazine derivatives as dual inhibitors of critical kinases involved in cancer progression. For instance, compounds derived from pyrazolo[1,5-a]pyrimidine have shown potent inhibitory activity against cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA) with IC50 values comparable to established inhibitors like ribociclib and larotrectinib. The dual inhibition strategy is particularly promising as it may enhance anticancer efficacy while reducing the risk of drug resistance .
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 6t | CDK2 | 0.09 |
| 6s | CDK2 | 0.23 |
| 6t | TRKA | 0.45 |
| Ribociclib | CDK2 | 0.07 |
| Larotrectinib | TRKA | 0.07 |
The compounds were evaluated across a panel of 60 cancer cell lines, revealing broad-spectrum anticancer activity with notable growth inhibition percentages .
1.2 Other Biological Activities
Beyond anticancer properties, pyrazolo[1,5-a]pyrazine-3-carbonitrile derivatives have been explored for their potential as modulators of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell signaling and is implicated in various hematological malignancies . The ability to selectively inhibit BTK could lead to new therapeutic strategies for treating cancers such as chronic lymphocytic leukemia (CLL) and other B-cell malignancies.
Material Science Applications
2.1 Photophysical Properties
Pyrazolo[1,5-a]pyrimidines are also recognized for their significant photophysical properties, making them suitable candidates for applications in material science. Their ability to act as fluorophores opens avenues for their use in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices . The structural diversity achieved through various synthetic routes enhances their functional capabilities.
Table 2: Potential Material Science Applications of Pyrazolo[1,5-a]pyrimidines
| Application | Description |
|---|---|
| OLEDs | Utilization as light-emitting materials |
| Sensors | Development of chemical sensors based on fluorescence |
| Photovoltaics | Application in solar energy conversion technologies |
Synthesis and Functionalization
The synthesis of pyrazolo[1,5-a]pyrimidines involves various methodologies that allow for structural modifications at multiple positions on the ring system. Recent advancements have focused on optimizing reaction conditions to enhance yield and reduce complexity during the synthesis process .
3.1 Synthetic Pathways
The primary synthetic routes include:
- Cyclocondensation reactions involving NH-3-aminopyrazoles with biselectrophilic compounds.
- Post-functionalization techniques that allow for the introduction of diverse substituents to tailor biological activity.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to interact with various biological macromolecules, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The structural diversity of pyrazolo-fused compounds arises from variations in the fused heterocyclic ring (pyrazine, pyrimidine, quinazoline, quinoxaline) and substituent patterns. Key analogues include:
Physicochemical Properties
- Optical Properties: Pyrazolo[1,5-a]pyrimidine-3-carbonitriles with amino groups at C7 exhibit red-shifted absorption (λmax,abs = 336–360 nm) and emission (λmax,em = 393–414 nm) compared to aryl-substituted analogs (λmax,abs = 267–296 nm; λmax,em = 304–332 nm) .
- Solubility & Stability : The carbonitrile group enhances polarity but may reduce metabolic stability. Quinazoline derivatives with hydrophilic substituents (e.g., -OH) show improved aqueous solubility .
Biological Activity
Pyrazolo[1,5-a]pyrazine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR) based on recent research findings.
1. Overview of this compound
This compound belongs to a class of heterocyclic compounds known for their pharmacological versatility. This compound has been shown to exhibit various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
2.1 Anti-Cancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrazine derivatives as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). For instance, specific derivatives demonstrated potent inhibitory activities with IC50 values as low as 0.09 µM against CDK2 and 0.45 µM against TRKA, comparable to established reference inhibitors .
Table 1: IC50 Values of Selected Pyrazolo[1,5-a]pyrazine Derivatives
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 6t | CDK2 | 0.09 |
| 6s | CDK2 | 0.23 |
| 6n | TRKA | 0.45 |
These compounds also showed broad-spectrum anticancer activity across various cancer cell lines, indicating their potential as novel therapeutic agents .
2.2 Anti-Inflammatory Activity
Compounds derived from pyrazolo[1,5-a]pyrazine have also been evaluated for their anti-inflammatory effects. A library of derivatives was screened for activity against several inflammatory markers, with some exhibiting significant inhibition in cell-based assays . The mechanism involves interaction with mitogen-activated protein kinases (MAPKs), which are crucial in the inflammatory response.
Table 2: Anti-Inflammatory Potency of Selected Compounds
| Compound | Target | Activity (µM) |
|---|---|---|
| 13i | ERK2 | <50 |
| 16 | p38α | <50 |
2.3 Antimicrobial Activity
The antimicrobial properties of pyrazolo[1,5-a]pyrazine derivatives have been explored against various pathogens. Certain derivatives have shown promising results against drug-resistant strains of Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) in the low nanomolar range . This suggests that modifications to the pyrazolo scaffold can enhance efficacy against resistant strains.
3. Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is essential for optimizing pyrazolo[1,5-a]pyrazine derivatives. Modifications at specific positions on the pyrazine ring can significantly influence potency and selectivity.
- Position Modifications : Functional groups at positions 4 and 5 have been identified as crucial for enhancing activity against targeted kinases .
- Substituent Effects : The presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its binding affinity to biological targets.
4. Case Studies
Several case studies illustrate the successful application of pyrazolo[1,5-a]pyrazine derivatives in drug development:
- A series of compounds were synthesized and evaluated for their anticancer properties using a panel of 60 cancer cell lines from the National Cancer Institute (NCI). Notably, one compound achieved a mean growth inhibition rate of 43.9% across multiple cell lines .
- Another study focused on the anti-inflammatory potential of these compounds by assessing their binding affinities to key inflammatory mediators and demonstrating their ability to modulate inflammatory pathways effectively .
5. Conclusion
The biological activity of this compound and its derivatives presents a promising avenue for therapeutic development across various medical fields. Continued research into their mechanisms of action and structural optimization will likely yield novel compounds with enhanced efficacy against cancer and inflammatory diseases.
Q & A
Q. What are the standard synthetic routes for preparing pyrazolo[1,5-a]pyrazine-3-carbonitrile derivatives?
this compound derivatives are typically synthesized via cyclocondensation of 3-aminopyrazoles with α,β-unsaturated carbonyl compounds or nitriles. For example:
- Step 1 : Cyclization of a hydrazine derivative (e.g., 3-amino-1H-pyrazole) with an α,β-unsaturated nitrile forms the pyrazole core.
- Step 2 : Functionalization at position 7 can be achieved via nitration (using HNO₃ in H₂SO₄ at 0°C) or substitution reactions .
- Yields : Reported yields range from 62–70%, with melting points between 221–268°C .
- Key Reagents : Hydrazine hydrate, enamines, and polar aprotic solvents (e.g., DMF) are critical for regioselectivity .
Q. How are pyrazolo[1,5-a]pyrazine derivatives characterized structurally?
- Spectroscopy :
- IR : Cyano groups (~2200 cm⁻¹) and carbonyl stretches (~1700 cm⁻¹) confirm functionalization .
- NMR : ¹H NMR distinguishes regiochemistry; pyrazine protons appear as doublets (δ 8.5–9.5 ppm), while pyrazole protons resonate at δ 6.5–7.5 ppm .
- HRMS : Used to verify molecular formulas (e.g., [M+H]+ for C₁₃H₁₁N₅O: calcd 254.1042, found 254.1039) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked against calculated values (e.g., C: 61.65% calcd vs. 61.78% found) .
Q. What functionalization strategies are effective at position 7 of pyrazolo[1,5-a]pyrazines?
- Nitration : Using HNO₃ in H₂SO₄ introduces nitro groups, enabling further substitution (e.g., reduction to amines) .
- Substitution Reactions : Chloro or bromo substituents at position 7 can undergo nucleophilic displacement with amines or thiols .
- Cyclization : Reaction with hydrazonoyl chlorides forms fused heterocycles (e.g., pyrazolo[4,3-c]triazolo[1,5-a]pyridines) .
Advanced Research Questions
Q. How can regiochemical ambiguity in cyclocondensation reactions be resolved?
Regiochemistry in pyrazolo[1,5-a]pyrimidine synthesis is confirmed via:
- (15N,1H) HMBC Experiments : Correlates nitrogen and proton signals to assign substituent positions unambiguously .
- X-ray Crystallography : Definitive structural assignment, as demonstrated for 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (monoclinic, space group P2₁/c) .
Q. What methodologies are used to evaluate the biological activity of this compound derivatives?
- Antiproliferative Assays : Compounds like pyrazolo[1,5-a]pyrimidine 7c (IC₅₀ = 2.70 µM against HEPG2-1) are tested via MTT assays .
- Kinase Inhibition : TYK2 inhibitors (e.g., Eli Lilly’s WO2021162944) are screened using enzymatic assays and cellular models for autoimmune diseases .
- Structure-Activity Relationships (SAR) : Substituents at position 7 (e.g., methylamino groups) enhance target binding, as seen in carboxamide derivatives .
Q. How can computational modeling guide the design of this compound-based therapeutics?
- Docking Studies : Predict binding modes to targets like TYK2 or cancer-related kinases .
- DFT Calculations : Optimize electronic properties (e.g., cyano group’s electron-withdrawing effects) to improve reactivity .
- ADMET Predictions : Assess logP, solubility, and metabolic stability early in drug development .
Q. What analytical challenges arise in characterizing polyfunctional pyrazolo[1,5-a]pyrazine derivatives?
- Isomeric Mixtures : Regioisomers from cyclocondensation require HPLC or chiral chromatography for separation .
- Dynamic NMR Effects : Rotameric forms of substituents (e.g., ester groups) complicate signal assignment; variable-temperature NMR resolves this .
- Mass Fragmentation Patterns : HRMS/MS differentiates isobaric structures (e.g., pyrazolo vs. imidazo fused rings) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
